![molecular formula C17H12N2O2S B1240634 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a member of benzofurans.
Scientific Research Applications
Synthesis and Derivative Development
- Efficient Synthesis of Derivatives : Benzofuro[3,2-d]pyrimidine derivatives, closely related to 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, have been synthesized using aza-Wittig reactions. These derivatives have been developed with various functional groups, expanding the scope of chemical compounds within this class for potential scientific applications (Wang et al., 2019).
Antitumor Activities
- Evaluation in Cancer Research : Similar compounds, namely thieno[3,2-d]pyrimidine derivatives, have shown potent anticancer activity. These derivatives have been evaluated against various human cancer cell lines, indicating their potential in cancer research and therapy (Hafez & El-Gazzar, 2017).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies on pyrimidin-6(1H)-one derivatives, structurally similar to the compound , have revealed detailed crystal structures. These analyses provide insights into the molecular arrangement, hydrogen-bonding interactions, and potential chemical behavior of related compounds (Glidewell et al., 2003).
Potential in Medicinal Chemistry
- Design and Biological Activities : Thiopyrimidine-Glucuronide compounds, sharing a core structure with 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, have been synthesized and evaluated for biological activities. These compounds' designs and syntheses contribute to the understanding of their potential in medicinal chemistry (Wanare, 2022).
Dual Inhibitor Properties
- Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Compounds like 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, which are structurally related, have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the potential of similar compounds in pharmacological applications (Gangjee et al., 2008).
properties
Product Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one |
|---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,22) |
InChI Key |
STBCNNBWHZGPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



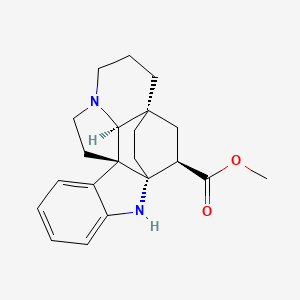
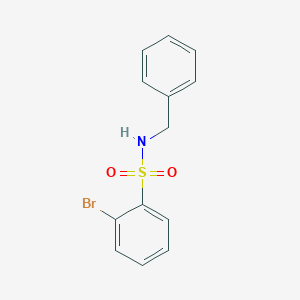
![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)
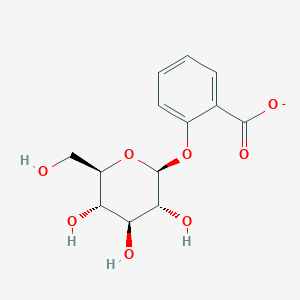
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)
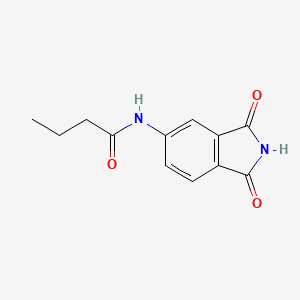
![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
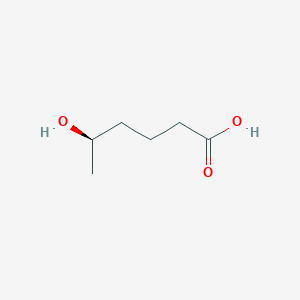
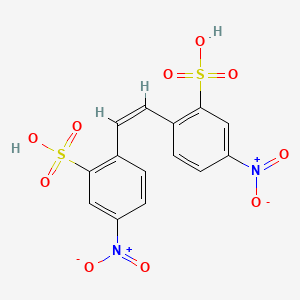
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)